1-(4-Methylbenzyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
1-(4-Methylbenzyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a thienyl group, a methylbenzyl group, and a nitrile group
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme Enoyl- [acyl-carrier-protein] reductase [NADH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway in bacteria, making it a potential target for antibacterial drugs .
Mode of Action
This inhibition disrupts the fatty acid synthesis pathway, which can lead to bacterial cell death .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway, a critical process for bacterial cell survival . By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI enzyme, the compound disrupts this pathway, potentially leading to bacterial cell death .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The inhibition of the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI enzyme by the compound disrupts the fatty acid synthesis pathway . This disruption can lead to bacterial cell death, providing a potential mechanism for antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzylamine with 2-thiophenecarboxaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with malononitrile under basic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often under reflux conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
1-(4-Methylbenzyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzyl)-2-oxo-4-(2-furyl)-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but with a furan ring instead of a thienyl ring.
1-(4-Methylbenzyl)-2-oxo-4-(2-pyridyl)-1,2-dihydro-3-pyridinecarbonitrile: Contains a pyridyl group instead of a thienyl group.
Uniqueness
1-(4-Methylbenzyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-oxo-4-thiophen-2-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-13-4-6-14(7-5-13)12-20-9-8-15(16(11-19)18(20)21)17-3-2-10-22-17/h2-10H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBIVSBSZXINAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=C(C2=O)C#N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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